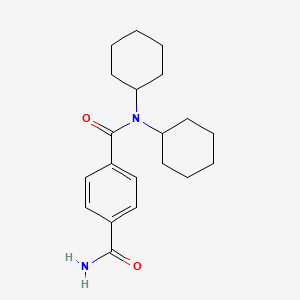

N,N-dicyclohexylterephthalamide

Description

Significance of Aryl Amide Derivatives in Polymer Science

The amide functional group is a cornerstone in both biochemistry and synthetic polymer chemistry. pulsus.comrsc.org Amide linkages are fundamental to the structure of proteins and are also integral to many high-performance synthetic polymers. researchgate.net In polymer science, the introduction of amide groups, particularly as part of an aryl (aromatic ring) structure, can impart desirable properties to materials.

Aryl amide derivatives are a class of compounds recognized for their contributions to polymer science for several key reasons:

Structural Integrity: The amide linkage is known for its stability and is a crucial component in many natural and synthetic polymers. researchgate.netpulsus.com

Hydrogen Bonding: The N-H and C=O groups in amides can form strong intermolecular hydrogen bonds. This bonding capability is critical for creating ordered structures within a polymer matrix.

Thermal Stability: The rigid structure of aryl amides often translates to high thermal stability, making them suitable for applications involving high processing temperatures. lohtragon.com

Nucleating Effects: Certain aryl amides can function as effective nucleating agents, influencing the crystallization behavior of semicrystalline polymers. mdpi.com For instance, derivatives of terephthalamide (B1206420) have been shown to accelerate crystallization in polymers like Polylactic Acid (PLA) by providing surfaces for heterogeneous nucleation. mdpi.com

The versatility and reactivity of amides make them essential in the development of new polymers and in modifying the properties of existing ones. solubilityofthings.com Their ability to form complex derivatives allows for the fine-tuning of material characteristics to meet specific industrial and research needs. researchgate.netsolubilityofthings.com

Research Trajectories of N,N-dicyclohexylterephthalamide (DCHT) as a Model Compound

This compound (DCHT) has been investigated as a nucleating agent, particularly for isotactic polypropylene (B1209903) (iPP). researchgate.net Its chemical structure allows it to act as a model compound for studying the complex interactions between an additive and a polymer matrix.

Table 1: Chemical Properties of this compound (DCHT)

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₈N₂O₂ |

| Molecular Weight | 328.4 g/mol |

| IUPAC Name | N,N'-dicyclohexylbenzene-1,4-dicarboxamide |

| CAS Number | 15088-29-6 |

| Synonyms | N,N'-Dicyclohexylterephthalamide, 1,4-Benzenedicarboxamide, N,N'-dicyclohexyl- |

Data sourced from PubChem and ChemSpider. nih.govchemspider.com

Research has explored how DCHT self-assembles within a polymer melt and how this behavior influences the polymer's crystallization. One study investigated the reversible nucleation effect of DCHT on polypropylene, particularly when used in conjunction with polyamide 12 (PA12). researchgate.net It was found that hydrogen bonding between DCHT and PA12 could control the self-assembly of the DCHT nucleator. researchgate.net

Key findings from this line of research include:

The presence of PA12 can delay the condensation of DCHT from its vapor phase within the iPP matrix. researchgate.net

This interaction can lead to a temporary failure of DCHT's nucleating efficiency at certain concentrations and temperatures, which can be recovered by adjusting thermal treatment. researchgate.net

The structure of the DCHT assembly can change from a cluster-like form to a network structure, influenced by hydrogen bonding, which in turn affects its ability to nucleate the polymer. researchgate.net

At higher concentrations, DCHT forms a dendrite (tree-like) structure with thinner branches in the presence of PA12, leading to enhanced nucleating efficiency compared to its effect in pure iPP. researchgate.net

These studies use DCHT as a tool to understand the fundamental mechanisms of nucleation, such as the role of additive dispersion, self-assembly, and interaction with other components in a polymer blend. This research is distinct from simply applying an additive to achieve a desired outcome; it seeks to explain the underlying physical and chemical processes. Similar academic interest has been shown in the broader family of N,N′-dicyclohexyldicarboxamides to systematically study how the molecular structure of an additive impacts its nucleating efficiency in iPP. acs.org

Scope and Objectives of Academic Inquiry

The primary objective of academic inquiry into this compound and related compounds is to build a fundamental understanding of polymer crystallization phenomena. The research is not focused on the commercial application of DCHT itself, but rather on what its behavior reveals about the principles of nucleation and crystal growth in polymers.

The scope of this research includes:

Synthesis and Characterization: The preparation and verification of the chemical structure of DCHT and its homologues. acs.org

Crystallization Kinetics: Studying how DCHT affects the rate and temperature of polymer crystallization using techniques like differential scanning calorimetry (DSC). acs.org

Morphological Studies: Observing the size, shape, and distribution of crystalline structures (spherulites) formed in the presence of DCHT, often using polarized light microscopy (PLM). acs.org

Structure-Property Relationships: Correlating the changes in crystalline morphology with the final mechanical and physical properties of the polymer, such as tensile strength and impact resistance. acs.org

Intermolecular Interactions: Investigating the role of non-covalent forces, such as hydrogen bonding, in the self-assembly of the nucleating agent and its interaction with the polymer matrix. researchgate.net

By focusing on a model compound like DCHT, researchers can systematically investigate the variables that control polymer microstructure and, consequently, material performance. This knowledge is crucial for the rational design of new and improved polymer additives and advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

4-N,4-N-dicyclohexylbenzene-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2/c21-19(23)15-11-13-16(14-12-15)20(24)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h11-14,17-18H,1-10H2,(H2,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJCOJXHCPVIPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355197 | |

| Record name | CBMicro_048206 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15088-29-6 | |

| Record name | CBMicro_048206 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for N,n Dicyclohexylterephthalamide

Established Synthetic Pathways from Terephthaloyl Derivatives

The synthesis of N,N'-dicyclohexylterephthalamide is most commonly achieved through the reaction of a terephthaloyl derivative with cyclohexylamine (B46788). Two primary precursors, terephthaloyl chloride and dimethyl terephthalate (B1205515), are typically employed, each offering a distinct synthetic route.

Cyclohexylamine Reaction with Terephthaloyl Chloride

A prevalent and efficient method for synthesizing N,N'-dicyclohexylterephthalamide involves the reaction of terephthaloyl chloride with cyclohexylamine. This reaction is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile attacking the carbonyl carbons of the acid chloride.

The process generally involves dissolving terephthaloyl chloride in an inert, non-polar organic solvent. Subsequently, a mixture of an aqueous sodium hydroxide (B78521) solution and cyclohexylamine is added dropwise while the reaction mixture is stirred and cooled. The sodium hydroxide serves as an acid scavenger, neutralizing the hydrochloric acid that is formed as a byproduct of the reaction. The molar ratio of terephthaloyl chloride to cyclohexylamine is a critical parameter, typically maintained in the range of 1:2.0 to 1:2.5 to ensure complete conversion of the acid chloride. nih.gov Similarly, the molar ratio of terephthaloyl chloride to sodium hydroxide is kept within the same range. nih.gov The reaction is typically stirred for a period, for instance 30 minutes, after the addition of the reactants is complete to ensure the reaction goes to completion. nih.gov The solid product is then isolated by filtration and washed to remove any unreacted starting materials and byproducts, resulting in the target compound.

Alternative Approaches (e.g., Dimethyl Terephthalate Pathway)

An alternative synthetic route to N,N'-dicyclohexylterephthalamide utilizes dimethyl terephthalate as the starting material. This pathway involves a transamidation reaction where cyclohexylamine displaces the methoxy (B1213986) groups of the ester.

In a typical procedure, dimethyl terephthalate is reacted with an excess of cyclohexylamine in the presence of catalysts such as pyridine (B92270) and potassium carbonate. github.io The reaction is conducted at an elevated temperature, for example at 135°C, for an extended period, which can be up to 30 hours, to drive the reaction towards the formation of the amide. github.iocaltech.edu During the reaction, the methanol (B129727) byproduct is removed to shift the equilibrium towards the product side. To facilitate product separation after the reaction is complete, a solvent like xylene can be added, followed by filtration and washing of the product. github.io This method can achieve high yields, with reported figures around 88.4%. github.iocaltech.edu

Control of Reaction Parameters for Yield and Purity

The yield and purity of the synthesized N,N'-dicyclohexylterephthalamide are highly dependent on the careful control of several reaction parameters. In the synthesis from terephthaloyl chloride, maintaining the reaction temperature between 5°C and 30°C is crucial to prevent side reactions and ensure high purity. nih.gov The stoichiometry of the reactants is also a key factor; an appropriate excess of cyclohexylamine and sodium hydroxide ensures the complete consumption of the terephthaloyl chloride, maximizing the yield. nih.gov

For the dimethyl terephthalate pathway, the reaction temperature and time are significant. The high temperature of 135°C and the long reaction time of 30 hours are necessary to overcome the lower reactivity of the ester compared to the acid chloride. github.io The use of catalysts like pyridine and potassium carbonate is also essential to accelerate the reaction rate. github.iocaltech.edu The removal of the methanol byproduct, often facilitated by azeotropic distillation with a suitable solvent, is a critical step to drive the equilibrium towards the formation of the desired product and thus increase the yield. github.io In both methods, the final purity is significantly influenced by the washing and purification steps, which are designed to remove unreacted starting materials, catalysts, and byproducts.

Advanced Spectroscopic Verification of Compound Structure (e.g., ¹³C NMR, FTIR)

The confirmation of the molecular structure of N,N'-dicyclohexylterephthalamide is achieved through advanced spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy and Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy.

FTIR Spectroscopy: The FTIR spectrum of N,N'-dicyclohexylterephthalamide exhibits characteristic absorption bands that confirm the presence of its key functional groups. A prominent band is observed in the region of 3318 cm⁻¹, which is indicative of the N-H stretching vibration of the secondary amide. github.io The C=O stretching vibration of the amide group (Amide I band) typically appears around 1626 cm⁻¹. github.io Furthermore, the spectrum shows characteristic absorptions for the C-H bonds of the cyclohexyl rings, with stretching vibrations appearing around 2937 and 2851 cm⁻¹. github.io The presence of the aromatic ring is confirmed by C-H stretching vibrations in the 3080-3020 cm⁻¹ range and C=C stretching vibrations within the aromatic ring, which are observed around 1540 and 1501 cm⁻¹. github.io

| Vibrational Mode | **Characteristic Absorption (cm⁻¹) ** |

| N-H Stretch | 3318 github.io |

| Aromatic C-H Stretch | 3080-3020 github.io |

| Aliphatic C-H Stretch | 2937, 2851 github.io |

| C=O Stretch (Amide I) | 1626 github.io |

| Aromatic C=C Stretch | 1540, 1501 github.io |

| N-H Bend (Amide II) | 1540 github.io |

| C-N Stretch | 1447 github.io |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. For N,N'-dicyclohexylterephthalamide, distinct signals are expected for the carbonyl carbons, the aromatic carbons, and the carbons of the cyclohexyl rings. The carbonyl carbons of the amide groups are typically observed in the downfield region of the spectrum. The aromatic carbons of the terephthalate ring will show signals in the aromatic region (approximately 120-140 ppm), with the quaternary carbons appearing at a different chemical shift than the protonated carbons. The carbons of the cyclohexyl rings will appear in the aliphatic region of the spectrum, with the carbon attached to the nitrogen atom (the methine carbon) being the most downfield of this group due to the deshielding effect of the nitrogen atom. The other methylene (B1212753) carbons of the cyclohexyl ring will have distinct chemical shifts based on their position relative to the nitrogen.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Amide Carbonyl (C=O) | ~165-170 |

| Aromatic Quaternary Carbon | ~135-140 |

| Aromatic CH | ~125-130 |

| Cyclohexyl C-N | ~50-60 |

| Cyclohexyl CH₂ | ~25-35 |

The combination of these spectroscopic techniques provides unambiguous evidence for the successful synthesis and structural integrity of N,N'-dicyclohexylterephthalamide.

Supramolecular Architecture and Self Assembly Mechanisms of N,n Dicyclohexylterephthalamide

Fundamental Principles of Amide-Based Supramolecular Assembly

The self-assembly of DCHT is primarily dictated by the principles governing amide-based supramolecular structures. These principles are rooted in the specific non-covalent interactions and conformational dynamics of the amide functional groups.

Role of Intermolecular Non-Covalent Interactions (e.g., Hydrogen Bonding)

The cornerstone of amide-based supramolecular assembly is the hydrogen bond, a directional, non-covalent interaction. ethernet.edu.et In amides, the N-H group acts as a hydrogen bond donor, while the C=O group serves as an acceptor, leading to N-H···O=C linkages. ias.ac.in This interaction is a relatively strong and directional force that plays a crucial role in the formation of ordered supramolecular structures. ethernet.edu.et The strength of these hydrogen bonds can be significant, ranging from 10 to 120 kJ/mol, contributing substantially to the stability of the resulting assemblies. youtube.com

Beyond classical hydrogen bonding, other non-covalent forces such as van der Waals interactions, particularly between the cyclohexyl rings of DCHT, and π-π stacking interactions involving the central benzene (B151609) ring, can also contribute to the stability and specific arrangement of the molecules within the assembly. nih.gov

Conformational Dynamics and Self-Organization

The process of self-organization is not static; it involves dynamic conformational changes within the molecules as they assemble. For amides, the planarity of the amide group, a consequence of the partial double bond character of the C-N bond, influences how they pack. tandfonline.com The formation of intermolecular hydrogen bonds can be accompanied by conformational conversions, such as a switch from a trans to a cis conformation of the amide group, to accommodate the formation of stable, paired hydrogen bonds. tandfonline.com

Hierarchical Self-Assembly Processes in Polymer Melts

Within the environment of a polymer melt, the self-assembly of DCHT becomes a hierarchical process, building from individual molecules to complex, macroscopic structures. This process is of particular interest in the field of polymer science for its ability to modify the properties of the host polymer.

Dissociation and Association States of DCHT

In a polymer melt, DCHT molecules exist in a dynamic equilibrium between a dissociated, or dissolved, state and an associated, or self-assembled, state. At elevated temperatures, the thermal energy is sufficient to overcome the non-covalent interactions holding the DCHT molecules together, leading to their dissolution within the polymer matrix. As the temperature decreases, the driving force for self-assembly increases, and the DCHT molecules begin to associate through hydrogen bonding and other non-covalent interactions. researchgate.net

This transition from a dissolved to an assembled state is a critical step in the nucleation of polymer crystallization. The self-assembled DCHT structures act as templates or nucleating sites, influencing the subsequent crystallization behavior of the polymer. The concentration of DCHT plays a crucial role; at higher concentrations, the formation of self-assembled structures is more favorable. researchgate.net

Formation of Diverse Supramolecular Morphologies

The self-assembly of DCHT in polymer melts can result in a variety of distinct supramolecular morphologies, each with its own characteristics and influence on the host polymer. These structures are formed through a process of hierarchical assembly, where smaller units aggregate to form larger, more complex ones. ecust.edu.cn The specific morphology that develops is a result of a delicate balance between interaction energies and conformational entropy. ecust.edu.cn

Commonly observed morphologies of DCHT assemblies include:

Granular Aggregates: These are often the initial structures formed during the self-assembly process.

Needle-like Crystals: Under specific conditions, the DCHT molecules can organize into elongated, needle-like structures.

Dendritic Structures: At certain concentrations and cooling rates, the DCHT assemblies can grow into complex, tree-like dendritic formations. These dendrites can possess numerous thin branches, which can enhance their nucleating efficiency. researchgate.net

Microcrystalline Agglomerates: These are larger assemblies composed of smaller crystalline domains.

The formation of these diverse morphologies demonstrates the versatility of DCHT as a structure-directing agent in polymer systems. The ability to control the self-assembly process to favor a specific morphology is key to tailoring the final properties of the material. rsc.org

Influence of Environmental Parameters on Self-Assembly

The self-assembly of DCHT is highly sensitive to the surrounding environmental conditions. Key parameters that can be tuned to control the formation and morphology of the supramolecular structures include temperature, concentration, and the presence of other chemical species.

The temperature profile during cooling from the melt has a profound impact on the resulting DCHT structures. The rate of cooling can influence the size and perfection of the self-assembled structures. Slower cooling rates generally allow for more ordered and larger crystalline domains to form.

The concentration of DCHT in the polymer melt is another critical factor. Higher concentrations lead to a greater driving force for self-assembly and can result in denser and more complex morphologies, such as highly branched dendrites. researchgate.net Conversely, at very low concentrations, the self-assembly may be suppressed. researchgate.net

The introduction of other molecules that can interact with DCHT can also significantly alter its self-assembly behavior. For instance, the presence of polyamide 12 (PA12) can lead to hydrogen bonding between the PA12 and DCHT molecules. This interaction can affect the concentration of DCHT available for self-assembly and can lead to changes in the resulting morphology, such as the formation of a network structure instead of isolated dendrites. researchgate.net This demonstrates that the chemical environment plays a crucial role in directing the supramolecular organization of DCHT.

| Compound Name |

| N,N-dicyclohexylterephthalamide |

| Polyamide 12 |

| Research Finding | Key Parameters | Observed Morphologies | Reference |

| Self-assembly of DCHT in isotactic polypropylene (B1209903) (iPP) melt. | DCHT concentration, final heating temperature, presence of Polyamide 12 (PA12). | Cluster-like structures, network structures, dendrites with thinner branches. | researchgate.net |

| General principles of hierarchical self-assembly in polymer systems. | Block copolymer architecture, interaction enthalpy, conformational entropy. | Lamellae-in-lamella, lamellae-in-cylinder. | ecust.edu.cn |

| Influence of side chain architecture on self-assembly of N-annulated perylenediimides. | Solvent, temperature, molecular structure. | Intertwined fibers, elongated structures. | nih.gov |

Temperature Dependence of DCHT Recrystallization

The recrystallization of this compound from a solution or a polymer melt is a critical step in its self-assembly process and is highly dependent on thermal conditions. DCHT is recognized as a partially soluble nucleating agent in materials like isotactic polypropylene (iPP), where its solubility and subsequent recrystallization upon cooling dictate the final crystalline structure of the polymer matrix. researchgate.netacs.org The process is complex because the recrystallization of DCHT, along with the formation and growth rates of different polymer modifications, is temperature-dependent, leading to a variety of supermolecular structures. researchgate.net

Research has shown a distinct correlation between the final heating temperature (Tf), from which a system is cooled, and the subsequent crystallization temperature (Tc) of the matrix material nucleated by DCHT. This relationship can exhibit a "V" shape, where the nucleating efficiency of DCHT is compromised at higher heating temperatures due to increased dissolution or even sublimation and condensation effects. researchgate.net At elevated temperatures, DCHT may fail to recrystallize effectively to act as a nucleating site. However, this loss of efficiency can often be recovered through specific thermal treatments, such as a step-cycle at a lower temperature, which allows for the proper self-assembly of the DCHT network. nih.gov

The cooling rate following heating is another crucial parameter. Under the same cooling rate, a higher crystallization peak temperature generally indicates a faster crystallization rate and thus higher nucleation efficiency. researchgate.net For non-selective nucleating agents like DCHT, the crystalline structure that develops is highly dependent on the thermal conditions during crystallization. mdpi.com For instance, in iPP, the temperature window between 100 and 140 °C is particularly favorable for the growth of the β-modification, which DCHT can promote. mdpi.com The study of organogels using techniques like Differential Scanning Calorimetry (DSC) allows for the mapping of temperature-concentration phase diagrams, which are essential for understanding the thermodynamics of gel formation and melting. nih.govsemanticscholar.org The broad endotherms observed in DSC thermograms of organogels indicate that melting occurs over a range of temperatures, a characteristic of binary systems governed by Gibb's phase rule. nih.gov

Table 1: Influence of Thermal Conditions on DCHT Recrystallization and Nucleation

| Parameter | Observation | Implication on Self-Assembly |

| Final Heating Temperature (Tf) | A "V" shaped correlation between Tf and the crystallization temperature (Tc) of the host polymer has been observed. researchgate.net | Higher pre-heating temperatures can dissolve or alter DCHT aggregates, reducing nucleation efficiency upon cooling. |

| Cooling Rate | Slower cooling rates can lead to different crystalline morphologies compared to rapid quenching. acs.org | Affects the time available for molecular self-organization, influencing fibril size and network perfection. |

| Isothermal Crystallization Temperature | The temperature at which the material is held constant affects the type of crystal structure formed (e.g., α vs. β phase in iPP). researchgate.netmdpi.com | Specific temperature ranges favor the growth of particular polymorphs on the DCHT template. |

| Thermal History | The previous thermal cycles can erase or create nucleating sites. acs.org | The state of DCHT dispersion and aggregation is highly dependent on its thermal past. |

Role of DCHT Concentration in Assembly Morphology

The concentration of DCHT in a solvent or polymer melt is a determining factor in the morphology of its self-assembled structures. As a partially soluble material, its concentration influences the temperature at which it recrystallizes from a melt. mdpi.com This, in turn, affects the density and structure of the nuclei available for templating crystallization. mdpi.com

At the molecular level, hydrogen bonding between the amide groups is the primary driving force for the one-dimensional growth of DCHT crystals into fibers. researchgate.netmdpi.com As concentration increases, the propensity for intermolecular interactions rises, leading to changes in the assembled morphology. In studies involving iPP, low concentrations of DCHT may fail to produce a significant nucleating effect, especially if the initial heating temperature is high. nih.gov As the concentration is increased, DCHT can form more robust and effective structures. For instance, at higher concentrations, DCHT has been observed to form dendrite structures with numerous thin branches, which proved to be highly efficient for nucleation. nih.gov

The transition from individual molecules to a macroscopic gel network occurs above a critical gelation concentration. Below this concentration, only solutions or small, disconnected aggregates exist. The morphology of the aggregates, such as fibril length, thickness, and network mesh size, is directly linked to the DCHT concentration. semanticscholar.org Electron microscopy studies on similar amide-based organogelators have revealed the evolution from sparse fibrillar networks to dense, highly interconnected structures as the gelator concentration increases. rsc.orgnih.gov

Table 2: Effect of DCHT Concentration on Supramolecular Assembly

| Concentration Range | Observed Morphology | Properties/Effects |

| Low Concentration | Dispersed molecules or small, cluster-like aggregates. nih.gov | May result in failure of nucleation or gelation, especially at higher temperatures. nih.gov |

| Intermediate Concentration | Formation of fibrillar networks. nih.govsemanticscholar.org | Effective gelation and nucleation; development of a continuous 3D network. |

| High Concentration | Dense, dendritic, or highly branched fibrillar networks. nih.gov | Enhanced mechanical properties of the gel; higher and sharper crystallization peaks in nucleated polymers. researchgate.net |

Impact of Shear Fields on DCHT Assembly

The application of shear forces can significantly influence the alignment and structure of self-assembled fibrillar networks, such as those formed by DCHT. While specific studies on the rheology of pure DCHT organogels are not extensively documented in the reviewed literature, the behavior of similar amide-based organogels and other supramolecular polymers provides significant insight. Organogels, despite being mostly liquid, exhibit solid-like rheological behavior due to the underlying three-dimensional network of gelator fibers. researchgate.net

In general, fibrillar networks in organogels can respond to shear in several ways. At low shear rates, the response is typically elastic, as the network can deform and recover. Above a certain yield stress, the network begins to break down, leading to shear-thinning behavior, where the viscosity decreases with an increasing shear rate. This is a common feature in many organogels and is attributed to the alignment of fibers in the direction of flow and the disruption of network junctions. acs.org

Shear can be used as a tool to induce large-scale alignment of self-assembled structures. For instance, in other systems, shear has been shown to align lamellae or fibrillar structures, which can impart anisotropic properties to the material. researchgate.net The response of the system depends on a competition between the timescale of the shear and the relaxation times of the polymer or gelator network. This can sometimes lead to more complex behaviors like shear-thickening, where viscosity increases with the shear rate, although this is less common in fibrillar organogels. The study of rheological properties is crucial for understanding the stability and processing of these materials. researchgate.netacs.org

Table 3: General Impact of Shear on Fibrillar Organogel Networks

| Shear Condition | Potential Effect on DCHT-like Assembly | Rationale/Mechanism |

| Low Oscillatory Shear | Elastic (solid-like) response. | Probes the integrity and strength of the unperturbed fibrillar network. |

| Steady Shear (above yield stress) | Shear-thinning; alignment of fibrils. | Breakdown of the 3D network; orientation of fibers along the flow direction reduces viscosity. |

| High Shear | Potential for complete disruption of the gel network. | Shear forces overcome the non-covalent interactions holding the network together. |

| Cessation of Shear | Thixotropy (time-dependent recovery of viscosity). | The fibrillar network may slowly reform once the shear force is removed. |

Crystallization Modulation of Semicrystalline Polymers by N,n Dicyclohexylterephthalamide

Nucleation Efficiency and Kinetics in Isotactic Polypropylene (B1209903) (iPP) Systems

N,N-dicyclohexylterephthalamide is recognized as an efficient and partially soluble nucleating agent for isotactic polypropylene. bohrium.com Its effectiveness stems from its ability to accelerate the crystallization process and influence the resulting crystalline structure.

Acceleration of Crystallization Rate and Temperature

The incorporation of DCHT into iPP significantly enhances the crystallization kinetics. Research has consistently shown that DCHT increases the crystallization temperature (Tc) of iPP. researchgate.net This indicates that crystallization begins at a higher temperature during cooling from the melt, a direct consequence of the nucleating agent providing heterogeneous sites for crystal initiation. Non-isothermal crystallization studies have demonstrated that the size of the DCHT particles plays a crucial role in elevating the crystallization temperature of iPP. researchgate.net

Influence on Crystallinity and Spherulite Size

The presence of DCHT not only accelerates crystallization but also refines the crystalline morphology of iPP. It promotes the formation of a microspherulitic structure. bme.hu This is a significant departure from the large spherulites typically formed in neat iPP, which can be detrimental to certain mechanical properties. The reduction in spherulite size is a key factor in improving the toughness and other mechanical attributes of the polymer.

Polymorphic Control: Dual α- and β-Nucleating Ability

Isotactic polypropylene is a polymorphic polymer, capable of crystallizing into several different forms, with the monoclinic α-phase and the hexagonal β-phase being the most common. This compound is distinguished by its dual (α and β) nucleating ability, meaning it can induce the formation of both crystal modifications simultaneously. bohrium.comresearchgate.net This characteristic offers a pathway to tailor the final properties of iPP, as the α- and β-phases impart different mechanical characteristics. The β-form, for instance, is associated with improved impact strength. bohrium.com

Mechanisms of α-Phase Induction

While DCHT is often highlighted for its β-nucleating capabilities, it also induces the formation of the α-phase. The recrystallization of DCHT from the iPP melt during cooling creates a special supermolecular structure where micron-sized α-iPP is finely dispersed within a β-iPP matrix. bohrium.comresearchgate.net This unique morphology contributes to a desirable combination of good stiffness (an attribute of the α-phase) and toughness (an attribute of the β-phase). researchgate.net The induction of the α-phase is a fundamental aspect of its dual-nucleating nature, allowing for a composite-like structure at the micro-level.

Mechanisms of β-Phase Induction and Selectivity

The induction of the β-phase by DCHT is a more complex phenomenon. The growth rate of β-iPP crystals is known to be higher than that of α-iPP within a specific temperature range of approximately 100–140 °C. nih.govnih.gov For β-crystals to form and grow, a sufficiently high density of β-nuclei is required within this favorable temperature window. researchgate.netnih.gov DCHT provides these nucleation sites.

The epitaxial relationship between the nucleating agent and the polymer crystal is a key factor in nucleation. It has been confirmed that the (001) plane of DCHT serves as the epitaxial plane for the β-iPP molecular chain. researchgate.net Furthermore, single-crystal XRD analysis has revealed that hydrogen bonding is a primary driving force for the growth of DCHT crystals, which in turn influences its nucleating behavior. researchgate.net The morphology of the DCHT crystals has been linked to the upper critical temperature of the β-to-α growth transition in iPP. researchgate.net

Interplay of Nucleating Agent Concentration and Thermal Conditions on Polymorph Ratio

The ratio of α- to β-phase iPP in the final product is not solely dependent on the presence of DCHT but is a result of the interplay between the nucleating agent's concentration and the thermal conditions during crystallization. nih.govresearchgate.net

The concentration of DCHT has a direct impact on the polymorphic composition. Studies have shown that the β-crystal content significantly increases above a critical concentration of the nucleating agent. nih.gov However, as the concentration of DCHT increases further, the fraction of the α-modification can also slightly increase. researchgate.net

Thermal conditions, such as the crystallization temperature and cooling rate, are critical in determining the final polymorph ratio. The dual-selective nature of DCHT is highly dependent on these conditions. nih.gov For example, at a crystallization temperature of 135 °C, DCHT can induce primarily β-iPP, while at 145 °C, it may predominantly induce the α-phase. nih.gov Below 100 °C or above 140 °C, a β-to-α growth transition can occur, which limits the formation of β-crystals. nih.gov The final morphology is a consequence of the complex relationship between the recrystallization of the DCHT, the formation and growth rates of both α- and β-modifications, and the prevailing temperature. researchgate.net

Interactive Data Table: Effect of DCHT on iPP Crystallization

| Parameter | Observation | References |

| Crystallization Temperature (Tc) | Increased in the presence of DCHT. | bohrium.com, researchgate.net, nih.gov |

| Crystallization Rate | Accelerated by the addition of DCHT. | nih.gov |

| Spherulite Size | Reduced, leading to a microspherulitic structure. | bme.hu |

| Polymorphic Behavior | Exhibits dual α- and β-nucleating ability. | researchgate.net, bohrium.com |

| α-Phase Formation | Forms a fine dispersion within the β-phase matrix. | researchgate.net |

| β-Phase Formation | Induced effectively, especially between 100-140°C. | nih.gov, nih.gov |

| Concentration Effect | β-phase content increases above a critical concentration. | nih.gov |

| Thermal Condition Effect | Polymorph ratio is highly dependent on crystallization temperature. | researchgate.net, nih.gov |

Epitaxial Nucleation and Lattice Matching Theory

Epitaxial nucleation is a significant mechanism by which this compound (DCHT) influences the crystallization of semicrystalline polymers. This process involves the growth of a crystalline phase of the polymer on the crystal surface of the nucleating agent, where a close match between the lattice parameters of the two materials is crucial for effective nucleation. The principle of epitaxial nucleation hinges on the similarity between the crystal structures of the nucleating agent and the polymer, which reduces the energy barrier for crystal formation. acs.org The more closely the lattice parameters of DCHT match those of the polymer, the higher its nucleating efficiency. acs.org

DCHT is known to be a partially soluble nucleating agent in polymer melts. acs.orgresearchgate.net During the cooling process from the melt, the DCHT molecules recrystallize at a temperature higher than the crystallization temperature of the polymer. acs.org This recrystallization results in the formation of finely and uniformly dispersed crystalline surfaces that act as heterogeneous nuclei for the polymer's crystallization. acs.org The peripheral cyclohexyl groups present in the DCHT molecule are believed to enhance its nucleating efficiency. acs.orgresearchgate.net

The interactions at the interface between the this compound (DCHT) crystals and the polymer chains are fundamental to the nucleation process. These interactions are primarily non-covalent, including van der Waals forces and potentially hydrogen bonding, which facilitate the alignment and ordering of polymer segments onto the DCHT crystal surface. aps.org The aggregation state and local conformation of polymer chains at this solid interface are strongly linked to the adhesion properties between the two materials. rsc.org

The amide functional groups within the DCHT structure play a dual role. They contribute to the thermal stability of the compound and also promote a one-dimensional crystal growth habit, which results in a higher surface-to-volume ratio. acs.org This anisotropic growth creates surfaces that are highly effective for initiating polymer crystallization. The molecular mechanisms at the interface, such as the diffusion of polymer chains across the boundary and the formation of loops, are critical for establishing a strong connection and transferring stress, which ultimately influences the mechanical properties of the final material. aps.org The nature of the polymer, including its chemical structure and chain stiffness, significantly affects these interfacial processes. aps.org

The following table summarizes the key molecular components of DCHT and their role in interfacial interactions:

| Molecular Component | Role in Interfacial Interactions |

| Cyclohexyl Groups | Enhance nucleating efficiency, likely through favorable van der Waals interactions with polymer chains. acs.orgresearchgate.net |

| Amide Groups | Promote one-dimensional crystal growth of DCHT, creating high-surface-area nucleation sites. acs.org |

| Terephthaloyl Core | Provides a rigid backbone for the DCHT molecule, influencing its crystal structure and lattice parameters. |

Effect on Polymer Supermolecular Structure Formation

The introduction of this compound (DCHT) as a nucleating agent has a profound impact on the supermolecular structure of semicrystalline polymers, such as isotactic polypropylene (iPP). acs.orgresearchgate.net By manipulating the crystalline structure, DCHT allows for the tailoring of the polymer's properties. acs.org DCHT is recognized as a dual nucleating agent, meaning it can induce the formation of both the α and β crystalline modifications of iPP. acs.orgresearchgate.net The resulting crystalline structure is dependent on the thermal conditions during crystallization. acs.org

The dual nucleation capability of DCHT, combined with its solubility characteristics, enables the formation of a wide variety of supermolecular structures. acs.org The final morphology is influenced by factors such as the concentration of DCHT, the heating temperature, and the cooling and crystallization conditions. acs.org

In the presence of DCHT, a notable morphological feature that can develop is a dendritic structure. acs.org These are tree-like or branched crystalline formations that arise from the recrystallization of the partially soluble DCHT from the polymer melt. acs.org This dendritic recrystallization is an indicator of its nucleating effect. acs.org

Research has shown that in iPP nucleated with DCHT, a unique structure can be formed where micron-sized α-iPP crystals are finely dispersed within a β-iPP matrix. researchgate.net This specific morphology has been linked to a desirable combination of good stiffness and toughness in the material. researchgate.net The formation of these microcrystalline and dendritic structures is a direct consequence of the nucleation activity of DCHT, which promotes the formation of a high density of crystal nuclei.

The following table details the types of crystalline structures observed in the presence of DCHT and their characteristics:

| Crystalline Structure | Description | Impact on Polymer Properties |

| α-iPP Crystals | Monoclinic crystal form of isotactic polypropylene. | Contributes to stiffness. |

| β-iPP Crystals | Trigonal crystal form of isotactic polypropylene. | Associated with higher impact resistance. acs.org |

| Dendritic Structures | Tree-like crystals formed by the recrystallization of DCHT. acs.org | Act as efficient nucleation sites for the polymer. acs.org |

| Microcrystalline Structures | Fine dispersion of α-iPP crystals within a β-iPP matrix. researchgate.net | Promotes a combination of good stiffness and toughness. researchgate.net |

Under specific thermal conditions, typically between 100 and 140 °C, a distinctive fan-like crystalline structure can be observed in iPP nucleated with DCHT. acs.org This morphology arises from the competitive growth between the α and β crystalline forms of iPP. acs.org

In this temperature range, the growth rate of β-iPP crystallites is favored over that of α-iPP. acs.org The fan-like structure is characterized by α-iPP crystallites being overgrown by the faster-growing crystallites of β-iPP. acs.org This overgrowth phenomenon is a direct result of the high density of β-nuclei provided by the DCHT nucleating agent. acs.org The formation of these fan-like structures is a clear example of how DCHT modulates the supermolecular architecture of the polymer, leading to complex and hierarchical crystalline assemblies.

Advanced Characterization Techniques for Probing Dcht and Polymer Systems

Spectroscopic Analysis of Molecular Interactions and Conformational Changes

Spectroscopic techniques are pivotal in understanding the molecular-level interactions and structural arrangements of DCHT and its influence on polymer systems.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for investigating hydrogen bonding, a key factor in the self-assembly and nucleating activity of DCHT. The amide groups within the DCHT molecule are capable of forming strong hydrogen bonds, which influences its crystalline structure and interaction with polymer chains. researchgate.net

Temperature-controlled FTIR studies can reveal changes in the hydrogen-bonding network as a function of temperature. nih.gov For instance, in the molten state of a polymer containing DCHT, the FTIR spectrum might indicate the presence of free or weakly hydrogen-bonded amide groups. nih.gov Upon cooling, the formation of a more ordered, hydrogen-bonded network can be observed through shifts in the characteristic amide I (C=O stretching) and amide A (N-H stretching) bands. nih.govspecac.com These spectral changes provide direct evidence of the molecular aggregation and self-assembly of DCHT, which is a precursor to its nucleating effect. nih.gov The analysis of these vibrations can elucidate the relative conformations and structural changes within the system. specac.com

| FTIR Analysis of DCHT: Key Observations |

| High-Temperature Liquid State: Spectra may show evidence of free or weakly associated amide groups, indicating dissolution in the polymer melt. nih.gov |

| Cooling/Supercooled State: The disappearance of free N-H stretching bands and the appearance of broad, shifted peaks suggest the formation of a comprehensive hydrogen-bonding network. nih.gov |

| Crystallization: The emergence of sharp, well-defined peaks corresponding to ordered hydrogen-bonded structures signifies the crystallization of DCHT. |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C NMR), is instrumental in confirming the chemical structure of DCHT. nih.gov This technique provides detailed information about the carbon skeleton of the molecule, allowing for the unambiguous assignment of each carbon atom.

In the context of DCHT-polymer systems, NMR can be used to probe the local environment of the DCHT molecules. Changes in the chemical shifts of the carbonyl and cyclohexyl carbons can indicate interactions with the polymer matrix. Furthermore, solid-state NMR techniques could potentially be employed to study the conformation and dynamics of DCHT within the solid polymer, providing insights into the nucleating agent's dispersion and physical state. Heteronuclear NMR experiments can also be used to investigate the presence and strength of intramolecular hydrogen bonds. nih.gov

| Representative ¹³C NMR Chemical Shifts for DCHT |

| Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is sensitive to the electronic environment and can be indicative of hydrogen bonding. |

| Aromatic Carbons: The carbons of the terephthalate (B1205515) ring will exhibit distinct signals. |

| Cyclohexyl Carbons: The aliphatic carbons of the cyclohexyl groups will appear in a characteristic region of the spectrum. |

| Note: Specific chemical shift values would require experimental data for DCHT. |

Microscopic and Scattering Techniques for Morphological and Structural Elucidation

The intricate arrangement of N,N-dicyclohexylterephthalamide (DCHT) within polymer systems, which dictates the material's macroscopic properties, can be investigated using a suite of advanced characterization techniques. These methods provide detailed insights into the morphology, topography, and crystalline structure of DCHT and its influence on the host polymer matrix.

Polarized Light Microscopy (PLM) for Spherulite Morphology and DCHT Recrystallization

Polarized Light Microscopy (PLM) is a valuable tool for observing the spherulitic morphology that often arises during the crystallization of polymers nucleated with DCHT. The birefringence of the crystalline structures allows for their visualization under cross-polarized light, revealing details about the size, shape, and internal structure of the spherulites. This technique is particularly effective for monitoring the recrystallization process of DCHT within a polymer melt upon cooling. The changes in the crystalline structures, including the growth of spherulites and potential transformations between different crystalline forms, can be directly observed in real-time.

Scanning Electron Microscopy (SEM) for Supramolecular Structures and Surface Morphology

Scanning Electron Microscopy (SEM) offers high-resolution imaging to investigate the supramolecular structures formed by DCHT within polymer matrices and to analyze the surface morphology of the resulting composite material. tescan-analytics.com By scanning a focused beam of electrons across the sample, SEM provides detailed topographical information. researchgate.net In the context of DCHT-polymer systems, SEM can be used to visualize the dispersion and distribution of DCHT aggregates, the morphology of the polymer matrix, and the interface between the two components. azom.com For instance, in polymer blends, SEM can distinguish between homogeneous phases and heterophasic morphologies, providing insights into the miscibility and interactions between the components. azom.com To enhance contrast and visualize the phase morphology more clearly, techniques such as staining with heavy elements (e.g., OsO₄) followed by observation using backscattered electrons can be employed. kpi.ua This approach is particularly useful for studying the shape, size, and distribution of different phases within the material. azom.com

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Structures

Atomic Force Microscopy (AFM) is a powerful technique for probing the surface topography and nanoscale structures of DCHT-containing polymer systems with high resolution. irb.hr AFM operates by scanning a sharp tip over the sample surface, allowing for the creation of three-dimensional topographical images at the nanometer scale. elsevierpure.comnih.govchalcogen.ro This capability is crucial for visualizing the fine details of how DCHT organizes at the nanoscale and influences the surface characteristics of the polymer.

AFM can be used to measure surface roughness, identify the size and distribution of DCHT-induced features, and study the morphology of polymer domains. nanomagnetics-inst.comyoutube.com The technique is particularly advantageous for polymer analysis because the contrast mechanism is based on the mechanical interaction between the tip and the sample, which can differentiate materials based on their mechanical properties. youtube.com This allows for the characterization of a wide range of polymeric materials, including thermoplastics and blends, with minimal sample preparation. youtube.com

Table 1: AFM Applications in Polymer Analysis

| Application | Description | Reference |

|---|---|---|

| Surface Topography | High-resolution 3D imaging of the sample surface. | irb.hrnih.govchalcogen.ro |

| Nanoscale Structure Visualization | Imaging of nanoscale features and molecular organization. | nanomagnetics-inst.comyoutube.com |

| Surface Roughness Measurement | Quantifying the roughness of the polymer surface. | nanomagnetics-inst.com |

| Particle and Domain Sizing | Measuring the size and distribution of particles or domains within the polymer matrix. | youtube.com |

| Mechanical Property Mapping | Differentiating materials based on mechanical properties like stiffness and adhesion. | youtube.com |

X-ray Diffraction (XRD) for Crystalline Phase and Orientation

X-ray Diffraction (XRD) is an essential technique for determining the crystalline phase and orientation of DCHT within a polymer matrix. tescan-analytics.comshimadzu.com When X-rays interact with a crystalline material, they are diffracted in specific directions according to Bragg's Law, producing a unique diffraction pattern that serves as a fingerprint for that particular crystal structure. icdd.com This allows for the identification of the crystalline phases of DCHT present in the polymer. fiveable.mearxiv.orgresearchgate.net

Furthermore, XRD can provide information about the degree of crystallinity of the polymer sample and the preferred orientation of the DCHT crystallites. shimadzu.comresearchgate.net The processing of polymers, such as through drawing or rolling, can induce a preferred orientation of the crystals, which significantly impacts the material's mechanical properties like strength and flexibility. shimadzu.com XRD can be used to measure this orientation, providing crucial information for understanding and controlling the final properties of the polymer product. shimadzu.comresearchgate.net

Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), is a specific application of XRD that analyzes the diffraction pattern at wide angles. wikipedia.org This technique is particularly useful for identifying the different polymorphic forms of DCHT that may exist within the polymer. Polymorphs are different crystalline structures of the same compound, and they can exhibit distinct physical properties. WAXS patterns provide information about the arrangement of atoms at the sub-nanometer scale, allowing for the differentiation between these various crystalline forms. measurlabs.com The technique is widely used in polymer science to determine the degree of crystallinity, crystal size, and molecular orientation. numberanalytics.com

For a precise determination of the molecular packing of DCHT, Single Crystal X-ray Diffraction (SCXRD) is the definitive technique. bruker.com This method requires the growth of a suitable single crystal of DCHT, which is then irradiated with an X-ray beam. The resulting diffraction pattern provides detailed information about the arrangement of atoms within the crystal lattice, allowing for the elucidation of the exact three-dimensional structure of the molecule and how individual molecules pack together. researchgate.netnih.gov This information is fundamental for understanding the intermolecular interactions that drive the self-assembly of DCHT and its nucleating effect in polymers. While obtaining single crystals of sufficient quality can be challenging, SCXRD provides unparalleled detail on bond connectivity and crystal packing. nih.gov

Rheological Characterization of Melt Behavior and Assembly Formation

Rheology is the study of the flow and deformation of matter. For polymeric materials, rheological characterization is essential for understanding their processability and for correlating their molecular structure with their macroscopic behavior in the molten state. mdpi.com When this compound is blended with a polymer such as polypropylene (B1209903), it can significantly alter the melt's rheological properties. This is often due to the self-assembly of DCHT molecules within the polymer melt, forming a fibrillar network or other structural assemblies that influence the material's viscoelasticity. acs.org Rheological measurements are therefore a powerful tool to probe the formation and nature of these DCHT structures in the melt.

Dynamic Rheological Behavior for Structural Assemblies

Dynamic rheology is a powerful method used to characterize the viscoelastic properties of materials. The technique involves applying a small, oscillating sinusoidal strain to the sample and measuring the resulting stress. From this, the storage modulus (G') and the loss modulus (G'') are determined.

Storage Modulus (G'): Represents the elastic component of the material. It is a measure of the energy stored and recovered per cycle of deformation and is related to the structural integrity of the sample.

Loss Modulus (G''): Represents the viscous component. It is a measure of the energy dissipated as heat per cycle and is related to the liquid-like, flowable nature of the sample.

In a polymer melt containing DCHT, the formation of structural assemblies can be monitored by tracking G' and G''. As DCHT molecules self-assemble into a network, they create a structure within the melt that can resist deformation. This leads to a significant increase in the storage modulus (G'), which can even exceed the loss modulus (G'') at low frequencies, a behavior characteristic of structured gels. researchgate.net Frequency sweep tests, where the moduli are measured over a range of oscillation frequencies, are particularly informative. The presence of a "second plateau" in G' at low frequencies is a strong indicator of a stable, network-like structure formed by the DCHT within the polymer melt. researchgate.net

The table below illustrates the potential effect of DCHT on the dynamic rheological properties of a polypropylene melt at a constant temperature.

| Angular Frequency (rad/s) | G' (Pa) - Pure PP | G' (Pa) - PP + 0.5% DCHT | G'' (Pa) - Pure PP | G'' (Pa) - PP + 0.5% DCHT |

| 0.1 | 10 | 500 | 100 | 250 |

| 1.0 | 100 | 1200 | 500 | 700 |

| 10 | 800 | 3000 | 2000 | 2200 |

| 100 | 5000 | 8000 | 6000 | 6500 |

This table is for illustrative purposes. The data shows that the addition of DCHT significantly increases the storage modulus (G'), especially at low frequencies, indicating the formation of a structural network.

Shear-Induced Crystallization Studies

Shear-induced crystallization is a phenomenon of great importance in polymer processing operations like injection molding and extrusion, where polymer melts are subjected to high shear flows. elsevierpure.com These flows can stretch and align polymer chains, which facilitates and accelerates the crystallization process. This compound is known to be an effective nucleating agent, particularly for polypropylene. acs.orgresearchgate.net This means it provides surfaces upon which polymer crystals can form more readily.

When combined, the effects of shear and the nucleating action of DCHT can dramatically alter the crystallization behavior of the polymer. Shear flow helps to create oriented polymer chain precursors, and the finely dispersed DCHT particles act as potent sites for the epitaxial growth of these crystals. acs.org This synergy leads to:

Increased Crystallization Temperature: The polymer begins to crystallize at a higher temperature than it would without the additive or shear.

Oriented Crystalline Morphologies: The resulting crystalline structure is often highly oriented in the direction of flow, which can have a major impact on the mechanical properties of the final product.

Rheological studies can be used to monitor shear-induced crystallization by observing the rapid increase in viscosity or modulus as crystallization begins under a constant shear rate.

The following table illustrates how DCHT can affect the onset time for shear-induced crystallization in polypropylene at a constant temperature and shear rate.

| Sample | Shear Rate (s⁻¹) | Crystallization Onset Time (s) |

| Pure Polypropylene | 5 | 180 |

| Polypropylene + 0.5% DCHT | 5 | 45 |

| Pure Polypropylene | 10 | 120 |

| Polypropylene + 0.5% DCHT | 10 | 25 |

This table is for illustrative purposes, demonstrating that DCHT significantly shortens the time required to induce crystallization under shear.

Theoretical and Computational Approaches to Dcht Research

Molecular Dynamics (MD) Simulations for Self-Assembly and Interactions

Molecular dynamics (MD) simulations are a powerful computational method for investigating the behavior of molecules and atoms over time. semanticscholar.orgyoutube.com This technique is particularly useful for studying the self-assembly processes of complex molecules like N,N-dicyclohexylterephthalamide (DCHT). semanticscholar.orgnih.gov By simulating the interactions between individual DCHT molecules, researchers can gain insights into how they spontaneously form larger, organized structures. semanticscholar.orgnih.gov

MD simulations have been employed to explore the self-assembly of various bio-inspired molecules, providing valuable information on the formation of nanostructures. semanticscholar.orgnih.gov These simulations can reveal the influence of different factors, such as solvent effects and temperature, on the aggregation process. The primary forces driving the self-assembly of such molecules are often non-covalent interactions, including hydrogen bonding and hydrophobic interactions. nih.gov

Furthermore, MD simulations can be used to calculate the interaction energies between DCHT molecules and a polymer matrix, such as polypropylene (B1209903). youtube.com This information is crucial for understanding how DCHT functions as a nucleating agent, influencing the crystallization of the polymer. By analyzing the binding modes and conformational changes, researchers can identify the key interactions that drive the nucleation process. nih.govnih.gov

Lattice Matching Theory for Epitaxial Growth Prediction

Lattice matching theory is a fundamental concept in materials science used to predict the likelihood of epitaxial growth, where a crystalline film grows on a substrate with a well-defined orientation. chalmers.sejos.ac.cn The theory is based on the principle that a smaller lattice mismatch between the substrate and the growing crystal leads to a more stable and ordered epitaxial layer. chalmers.seresearchgate.net A significant mismatch in the lattice parameters can result in strain and the formation of defects, potentially leading to polycrystalline growth. chalmers.se

In the context of DCHT as a nucleating agent, lattice matching theory can be applied to understand its effectiveness in promoting the crystallization of polymers like isotactic polypropylene (iPP). researchgate.net The theory suggests that for DCHT to be an efficient nucleating agent, there must be a degree of structural similarity between the crystal lattice of DCHT and the polymer crystals it is intended to nucleate.

The key parameters in lattice matching theory are the lattice constants of the two materials. The mismatch is typically quantified as a percentage difference between these constants. researchgate.net While a small mismatch is ideal, epitaxial growth can sometimes occur even with larger mismatches through the formation of a coincidence site lattice, where a periodic alignment of the two lattices still occurs. chalmers.se

Predicting the epitaxial relationship between DCHT and a polymer involves comparing their respective crystal structures and identifying potential planes of registry. This theoretical approach can guide the design of new nucleating agents by providing a basis for selecting molecules with crystal structures that are compatible with the target polymer.

Computational Chemistry for Non-Covalent Interaction Analysis (e.g., DFT, Ab Initio Methods)

Computational chemistry provides a suite of powerful tools for investigating the intricate non-covalent interactions that govern the behavior of molecular systems like DCHT. arxiv.orgscielo.org.mx Among the most widely used methods are Density Functional Theory (DFT) and ab initio calculations. wikipedia.orgchemeurope.comnumberanalytics.com These "first-principles" approaches solve the electronic Schrödinger equation to predict molecular properties without relying on empirical data. wikipedia.orgnumberanalytics.com

DFT methods are particularly well-suited for studying non-covalent interactions, which are crucial for understanding the self-assembly of DCHT and its interactions with other molecules. arxiv.org Dispersion-corrected DFT (DFT-D) has shown to be effective in accurately describing these weak interactions. rsc.org These calculations can provide detailed information about the geometry, stability, and nature of intermolecular bonds, such as hydrogen bonds and van der Waals forces. scielo.org.mxrsc.org

Ab initio methods, such as Møller-Plesset perturbation theory (MPn) and coupled cluster (CC) theory, offer even higher levels of accuracy, though often at a greater computational cost. chemeurope.comencyclopedia.pub These methods can be used to benchmark the results from DFT calculations and to study systems where DFT may be less reliable. rsc.org By applying these computational techniques, researchers can quantify the strength of the interactions between DCHT molecules and between DCHT and a polymer matrix. This allows for a deeper understanding of the factors driving the nucleation process. nih.govnih.gov

The table below summarizes some of the key computational chemistry methods and their applications in the study of non-covalent interactions.

| Method | Description | Application in DCHT Research |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. encyclopedia.pub | Calculating the optimized geometry and interaction energies of DCHT dimers and oligomers. |

| Dispersion-Corrected DFT (DFT-D) | An extension of DFT that includes terms to account for long-range electron correlation, which is responsible for dispersion forces. rsc.org | Accurately modeling the van der Waals interactions that are critical for the self-assembly of DCHT. |

| Ab Initio Methods (e.g., MP2, CCSD(T)) | A class of computational chemistry methods based on quantum chemistry that do not use empirical parameters. wikipedia.orgchemeurope.comiitg.ac.in | Providing highly accurate benchmark calculations for the interaction energies and geometries of DCHT systems. |

| Quantum Theory of Atoms in Molecules (QTAIM) | A model that characterizes the bonding in a molecule based on the topology of the electron density. scielo.org.mx | Analyzing the nature of the non-covalent bonds within DCHT aggregates. |

| Natural Bond Orbital (NBO) Analysis | A method for studying hybridization, covalency, and delocalization in molecular systems. scielo.org.mxnih.gov | Investigating charge transfer and orbital interactions between DCHT molecules. |

Modeling of Crystallization Kinetics and Morphological Evolution

Stochastic computer simulations are a valuable tool for modeling the evolution of complex morphologies over time. palaeo-electronica.orgpalaeo-electronica.orgresearchgate.net These simulations can incorporate various microevolutionary parameters and processes to test their impact on the final crystal structure. palaeo-electronica.orgpalaeo-electronica.org In the context of DCHT-nucleated polymers, such models can simulate how the presence of DCHT particles affects the development of crystalline structures within the polymer matrix.

Monte Carlo simulations are another approach used to model the morphological evolution of growing crystals. nasa.gov These simulations can combine factors like nutrient diffusion and surface attachment kinetics to predict the resulting crystal morphology under different growth conditions. nasa.gov By applying these models to DCHT, researchers can investigate how factors like the concentration of DCHT and the cooling rate influence the final crystalline morphology of the polymer.

The table below outlines different modeling approaches and their potential applications in studying the crystallization kinetics and morphological evolution of DCHT-nucleated systems.

| Modeling Approach | Description | Application in DCHT Research |

| Stochastic Simulation | A method that incorporates randomness to model the evolution of a system over time. palaeo-electronica.orgpalaeo-electronica.org | Simulating the influence of DCHT on the morphological evolution of polymer crystals, considering factors like selection and drift. palaeo-electronica.orgpalaeo-electronica.orgresearchgate.netnih.gov |

| Monte Carlo Simulation | A computational algorithm that relies on repeated random sampling to obtain numerical results. nasa.gov | Modeling the growth of polymer crystals in the presence of DCHT, accounting for diffusion and surface kinetics. nasa.gov |

| Kinetic Modeling Frameworks | Generic frameworks for analyzing and simulating crystallization operations based on kinetic models. ucviden.dk | Analyzing the crystallization kinetics of polymers nucleated with DCHT and predicting the impact of process parameters. ucviden.dk |

Emerging Research Directions and Future Outlook

Rational Design of DCHT-like Supramolecular Additives

The effectiveness of N,N-dicyclohexylterephthalamide as a polymer additive is intrinsically linked to its molecular structure and its ability to self-assemble into well-defined, high-aspect-ratio fibrillar networks within a polymer melt. This self-assembly is primarily driven by strong and directional intermolecular hydrogen bonds between the amide groups of neighboring DCHT molecules. Research has shown that the (100) crystal plane is the plane of hydrogen bonding, and this interaction is the main driving force for the growth of DCHT crystals. researchgate.net

The rational design of new supramolecular additives that mimic or enhance the properties of DCHT hinges on a deep understanding of these non-covalent interactions. Future research is focused on modifying the core terephthalamide (B1206420) structure or the cyclohexyl groups to fine-tune the solubility, thermal stability, and self-assembly behavior of the additive. For instance, introducing different functional groups could alter the hydrogen bonding strength, steric hindrance, and ultimately the morphology of the self-assembled network. The goal is to create a new generation of additives with tailored properties for specific polymer systems and applications, potentially with lower migration rates and enhanced efficiency at lower concentrations.

Key parameters for the rational design of DCHT-like additives include:

Hydrogen Bonding Moieties: Exploring alternatives to the secondary amide groups to control the strength and directionality of self-assembly.

Steric Hindrance: Modifying the cyclohexyl rings to influence the packing and morphology of the self-assembled structures.

Advanced Strategies for Modulating Polymer Microstructure

The primary function of DCHT in polymers like isotactic polypropylene (B1209903) (iPP) is to act as a nucleating agent, accelerating the crystallization process and influencing the final morphology of the polymer. Advanced research is moving beyond simply increasing the crystallization temperature and is now focused on precisely controlling the polymer's microstructure to achieve specific properties.

One advanced strategy involves the controlled self-assembly of DCHT through a process of sublimation and condensation. researchgate.net It has been demonstrated that a "V-shape" correlation exists between the crystallization temperature of iPP and the final heating temperature. researchgate.net This phenomenon is dependent on the DCHT concentration and is related to the dissolution and subsequent re-organization of the DCHT network within the polymer melt. By manipulating the thermal history of the composite, it is possible to control the density and morphology of the DCHT fibrils, thereby fine-tuning the nucleation efficiency.

Furthermore, the initial morphology of the DCHT additive itself plays a crucial role. DCHT crystals with different shapes and sizes, prepared through methods like antisolvent precipitation using different solvents (e.g., water, ethanol, N,N-dimethylformamide), have been shown to have varying effects on the crystallization of iPP. researchgate.net For example, the size of the DCHT crystals can determine the increase in crystallization temperature, while the morphology can influence the transition between different crystalline forms (e.g., β- to α-phase) of polypropylene. researchgate.net These findings open up new avenues for modulating the polymer's microstructure by pre-designing the additive's physical form.

Integration of DCHT with Other Material Systems (e.g., Polyamides, PLA)

While DCHT is well-established in polyolefins, a significant area of future research is its integration into other polymer systems, such as polyamides and biodegradable polymers like polylactic acid (PLA).

Integration with Polyamides

The interaction between DCHT and polyamides offers intriguing possibilities for creating advanced polymer blends and composites. Research has shown that in a blend of isotactic polypropylene (iPP) and polyamide 12 (PA12), the presence of PA12 can intentionally control the self-assembly of DCHT. The hydrogen bonding between the amide groups of PA12 and DCHT can postpone the condensation of DCHT vapor in the iPP matrix. This interaction can lead to a failure of the nucleating effect at low DCHT concentrations, which can be recovered through specific thermal treatments. At higher concentrations, the absorption of DCHT by PA12 can lead to a finer, more branched DCHT network, resulting in enhanced nucleating efficiency compared to the binary iPP/DCHT system. This tuneable interaction provides a novel method for controlling the crystallization behavior of polymer blends.

Integration with Polylactic Acid (PLA)

The integration of DCHT into polylactic acid (PLA), a leading biodegradable polymer, is a promising but less explored research avenue. PLA's slow crystallization rate is a significant drawback for many applications, and an effective nucleating agent like DCHT could be highly beneficial. While direct studies of DCHT in PLA are limited, research on other PLA composites provides a roadmap. For instance, the addition of nanofillers like nanocellulose and nanoclay has been shown to significantly increase the crystallinity and crystallization kinetics of PLA. dtu.dkmdpi.com These fillers act as nucleating sites, similar to how DCHT functions in polypropylene.

The incorporation of DCHT into PLA could potentially:

Accelerate the crystallization rate, which is crucial for reducing cycle times in industrial processing like injection molding.

Control the spherulitic morphology of PLA, impacting its optical and mechanical properties.

Future research will need to investigate the compatibility between DCHT and the PLA matrix, the efficiency of DCHT as a nucleating agent in PLA, and the effect on the biodegradability of the final composite. The development of PLA-based composites with tailored properties using additives like DCHT is a critical step towards expanding the use of sustainable polymers in demanding applications. mdpi.comnih.govfrontiersin.org

Development of Novel Characterization Techniques for In-Situ Studies

Understanding the dynamic processes of DCHT self-assembly and its influence on polymer crystallization requires advanced characterization techniques that can probe these phenomena in-situ, i.e., within the polymer melt during processing. While traditional techniques like X-ray diffraction (XRD) and electron microscopy are invaluable for post-processing analysis, they provide a static picture. researchgate.net

Novel approaches are being developed to gain real-time insights. For example, the use of synchrotron-based techniques like time-resolved wide-angle X-ray scattering (WAXS) and small-angle X-ray scattering (SAXS) can monitor the evolution of both the polymer crystal structure and the DCHT network simultaneously during heating and cooling cycles. These techniques can provide crucial data on crystallization kinetics and morphological development under conditions that mimic industrial processing.

Furthermore, advanced microscopic techniques are being adapted for in-situ studies. High-temperature atomic force microscopy (AFM) and confocal laser scanning microscopy (CLSM) can be used to visualize the formation of the DCHT fibrillar network and the subsequent growth of polymer spherulites around these fibrils in real-time. Spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy can also be employed in-situ to study the specific molecular interactions, such as hydrogen bonding, between DCHT and the polymer matrix at different temperatures.

These advanced in-situ characterization methods are critical for building a comprehensive understanding of the complex interplay between DCHT and the polymer matrix, paving the way for more precise control over the final material properties.

Predictive Models for Structure-Property Relationships in DCHT-Polymer Composites

A major goal in materials science is the development of predictive models that can link the molecular structure of an additive and the processing conditions to the final properties of the composite material. For DCHT-polymer systems, this remains a key area for future research. While extensive experimental data exists, robust predictive models are still in their infancy.

Future efforts in this area will likely focus on several fronts:

Kinetic Modeling: Developing and refining kinetic models, such as the Avrami equation, to more accurately describe the non-isothermal crystallization of polymers in the presence of DCHT. These models would need to incorporate factors like the concentration and morphology of the DCHT additive.

Thermodynamic Modeling: Creating thermodynamic models to predict the phase behavior of DCHT in various polymer melts, including its solubility and self-assembly temperature. This would allow for the optimization of processing windows.

Molecular and Coarse-Grained Simulations: Employing computational techniques like molecular dynamics (MD) and coarse-grained (CG) simulations to model the self-assembly of DCHT molecules into fibrillar networks and their interaction with polymer chains at a molecular level. These simulations can provide insights that are difficult to obtain experimentally.